molecular formula C17H21F3N2O2 B2977523 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1206995-07-4

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2977523
CAS No.: 1206995-07-4
M. Wt: 342.362
InChI Key: GETDCZBKIRHGOU-UHFFFAOYSA-N
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Description

1-(3-Phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CAS 1206995-07-4) is a chemical compound with the molecular formula C 17 H 21 F 3 N 2 O 2 and a molecular weight of 342.36 g/mol . It belongs to the piperidine-carboxamide class of molecules, a scaffold recognized for its significant utility in medicinal chemistry and drug discovery due to its versatile pharmacophoric features . The piperidine nucleus is a fundamental building block in pharmaceuticals and is found in compounds with a wide spectrum of biological activities, including potential applications as anticancer, antiviral, and antimicrobial agents . Specifically, piperidine-4-carboxamide derivatives have been identified as key structural motifs in potent inhibitors for various biological targets. For instance, closely related analogs have been developed as potent non-urea soluble epoxide hydrolase (sEH) inhibitors, which are investigated for their potential to treat inflammatory and cardiovascular diseases by regulating lipid mediators . Furthermore, the piperidine-4-carboxamide structure has been co-crystallized with kinase domains such as S6K1, demonstrating its relevance in structural biology and the development of enzyme inhibitors for research purposes . The presence of the trifluoroethyl group is a common isosteric modification in drug discovery, often employed to influence the molecule's metabolic stability, lipophilicity, and electronic properties . This combination of features makes 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide a valuable chemical tool for researchers exploring new therapeutic targets and structure-activity relationships (SAR). This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2/c18-17(19,20)12-21-16(24)14-8-10-22(11-9-14)15(23)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETDCZBKIRHGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylpropanoyl Group: This step involves the acylation of the piperidine ring with 3-phenylpropanoic acid or its derivatives under acidic or basic conditions.

    Addition of the Trifluoroethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenylpropanoyl group may interact with hydrophobic pockets, while the trifluoroethyl group can enhance binding affinity through hydrogen bonding or van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

Compound Name Molecular Formula Key Structural Features Potential Biological Implications Reference
1-(3-Phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide C₂₁H₂₄F₃N₂O₂ - Piperidine-4-carboxamide core
- 3-Phenylpropanoyl substituent
- Trifluoroethyl group on amide nitrogen
Enhanced lipophilicity from phenylpropanoyl; improved metabolic stability from trifluoroethyl Hypothetical
N-(2,2,2-Trifluoroethyl)piperidine-4-carboxamide hydrochloride C₈H₁₃F₃N₂O·HCl - Simple piperidine-4-carboxamide
- No acyl substituent
- Trifluoroethyl group
Reduced steric bulk; possible CNS activity due to simpler structure
1-(3-(4-Oxoquinazolin-3(4H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide C₁₉H₂₁F₃N₄O₃ - Quinazolinone-propanoyl substituent
- Trifluoroethyl group
Potential kinase inhibition (quinazolinone moiety)
6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide C₁₉H₁₉F₄N₃O - Pyridinecarboxamide core
- 3-Fluorophenyl substituent
Fluorine-enhanced binding affinity; possible CNS or antiviral activity
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide C₂₂H₂₇FN₂O - Phenylethyl and fluorophenyl substituents Analgesic or opioid receptor modulation (structural similarity to opioid derivatives)

Functional and Pharmacological Differences

  • Trifluoroethyl Group: Present in all listed compounds, this group reduces the basicity of adjacent amines, enhancing bioavailability and resistance to oxidative metabolism . In the target compound, its combination with the phenylpropanoyl group may balance lipophilicity and solubility.
  • Acyl Substituents: The 3-phenylpropanoyl group in the target compound increases lipophilicity compared to simpler analogs like N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide . This could improve membrane permeability but may reduce aqueous solubility.
  • Heterocyclic Moieties: The quinazolinone-propanoyl analog () introduces a heterocyclic ring associated with kinase inhibition, suggesting divergent therapeutic applications compared to the target compound .

Conformational and Electronic Effects

highlights that substituents on the piperidine ring significantly influence molecular conformation. The trifluoroethyl group’s electron-withdrawing nature also impacts the carboxamide’s electron density, affecting hydrogen-bonding capacity .

Biological Activity

1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as a receptor antagonist. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a phenylpropanoyl group and a trifluoroethyl moiety. Its chemical formula can be represented as follows:

  • Chemical Formula : C17_{17}H20_{20}F3_3N2_2O
  • Molecular Weight : 348.35 g/mol

Research indicates that this compound acts primarily as an antagonist at the calcitonin gene-related peptide (CGRP) receptor. CGRP is known to play a significant role in various physiological processes, including vasodilation and pain transmission.

Key Mechanisms:

  • CGRP Receptor Antagonism : By inhibiting CGRP receptors, the compound may contribute to the alleviation of migraine symptoms and other pain-related conditions.
  • Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Antiviral Activity

A study evaluated the antiviral properties of related piperidine derivatives against various viruses. While specific data on 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is limited, similar compounds have shown promising activity against HIV and HSV-1.

CompoundVirus TargetedActivityReference
3gHSV-1Moderate protection (CC50 = 92 μM)

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has been documented, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The specific activity of the compound remains to be fully elucidated.

CompoundBacterial StrainMIC (µg/mL)Reference
9S. epidermidis15.6
9M. luteus62.5

Case Studies

While direct case studies specifically focusing on 1-(3-phenylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide are scarce, related compounds have been explored in clinical settings for their therapeutic potential in migraine treatment and neuroprotection.

Cytotoxicity Studies

Cytotoxicity assays have been performed on similar piperidine derivatives to assess their safety profiles. The half-maximal inhibitory concentration (IC50) values indicate the concentration at which the compound inhibits cell viability by 50%.

CompoundCell LineIC50 (µM)Safety Index (SI)
9HaCaT (non-cancerous)>12.5>1.0

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